molecular formula C18H22N2O3 B2550799 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide CAS No. 921524-78-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide

Cat. No. B2550799
CAS RN: 921524-78-9
M. Wt: 314.385
InChI Key: CAYFAESTDQGKKA-UHFFFAOYSA-N
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Description

The compound , N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide, appears to be a complex bicyclic molecule that may exhibit interesting biological activity due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related bicyclic compounds involves cyclization reactions. For instance, a series of N-benzylcarboxamide derivatives of bicyclic compounds were synthesized by cyclization of N-benzyl-2-chloro-N-(2-hydroxyethyl) nicotinamides . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, possibly involving a cyclization step starting from a cyclopropane derivative and a nicotinamide precursor.

Molecular Structure Analysis

The molecular structure of related compounds shows atropisomerism, which is a phenomenon where molecules with certain types of stereocenters can have stable spatial arrangements due to hindered rotation around a bond . This could imply that the compound may also exhibit atropisomerism, which would be an important consideration in its molecular structure analysis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include Lewis acid-mediated ring-opening of cyclopropanes followed by cyclization . This indicates that the compound might also be synthesized through a similar mechanism, involving the ring-opening of a cyclopropane precursor and subsequent cyclization to form the seven-membered O-heterocycle.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the compound , they do mention that the related compounds exhibit selective antifungal activity . This suggests that the compound might also possess biological activity, which would be an important aspect of its physical and chemical properties analysis.

Scientific Research Applications

Synthesis and Chemical Properties

A significant area of application for this compound is in the synthesis of dimethyl-substituted benzimidazoles and related structures, which are of interest due to their cytotoxic properties and potential use in medicinal chemistry. Studies by Hehir et al. (2008) demonstrated the formation of cyclopropane fused onto various benzimidazole structures, highlighting the utility of dimethyl group substituents in reducing cytotoxicity towards human skin fibroblast cells (Hehir, O'Donovan, Carty, & Aldabbagh, 2008).

Antibacterial Activity

Another notable application is in the development of antibacterial agents. Palkar et al. (2017) designed and synthesized novel analogs showing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating the compound's potential as a scaffold for antibacterial drug development (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Antifungal and CNS Agents

Further research into benzannulated seven-membered O-heterocycles, as described by Cao et al. (2019), demonstrated the synthesis of derivatives with selective antifungal activity. This study underscores the potential of cyclopropane derivatives in developing novel antifungal therapeutic reagents (Cao, Zhang, An, Xu, Hao, Yang, Hou, & Guo, 2019). Additionally, Martin et al. (1981) explored spiro[isobenzofuran-1(3H),4'-piperidines] derivatives as potential central nervous system agents, showing marked inhibition of tetrabenazine-induced ptosis, a property of most antidepressants (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981).

Novel Heterocyclic Compounds

Research into novel fused oxazapolycyclic skeletons by Petrovskii et al. (2017) presented the synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, demonstrating the compound's strong blue emission in dichloromethane and its potential in photophysical applications (Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-4-9-20-14-8-7-13(19-16(21)12-5-6-12)10-15(14)23-11-18(2,3)17(20)22/h4,7-8,10,12H,1,5-6,9,11H2,2-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYFAESTDQGKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide

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